5-(4-Bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 4-bromobenzaldehyde, phenylhydrazine, and trifluoroacetic acid. The reaction proceeds through a cyclization process to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve the use of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino derivatives of the original compound .
Scientific Research Applications
5-(4-Bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It has applications in the development of fluorescent materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly affect their chemical and biological properties .
Uniqueness
What sets 5-(4-Bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine apart is its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor in biological systems compared to its analogs .
Properties
Molecular Formula |
C19H11BrF3N3 |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)15-10-17(19(21,22)23)26-18(24-15)11-16(25-26)12-4-2-1-3-5-12/h1-11H |
InChI Key |
NPJYZTYABPGJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
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